molecular formula C₄₅H₇₃NO₁₅ B1145418 Erythromycin 2'-Benzyl Carbonate CAS No. 121057-79-2

Erythromycin 2'-Benzyl Carbonate

货号 B1145418
CAS 编号: 121057-79-2
分子量: 868.06
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythromycin 2’-Benzyl Carbonate is a derivative of Erythromycin, a macrolide antibiotic . It has a molecular formula of C₄₅H₇₃NO₁₅ and a molecular weight of 868.06.


Synthesis Analysis

The synthesis of Erythromycin and its derivatives involves complex processes. The biosynthesis of Erythromycin is carried out by the bacterium Saccharopolyspora erythraea . The process involves the assembly of building blocks from presynthesized substrates or substrates prepared by biogenetic engineering . The assembled block structures are linear chains that are cyclized by macrolactonization or by metal-promoted cross-coupling reactions to afford the 14-membered macrolactone .


Molecular Structure Analysis

The molecular structure of Erythromycin 2’-Benzyl Carbonate is complex, with a 14-membered macrocyclic lactone ring as the core . The macrolide scaffold consists of a multifunctional core that carries both chemically reactive and non-reactive substituents .


Chemical Reactions Analysis

The chemical reactions involving Erythromycin and its derivatives are complex. One of the known degradation pathways is the slow loss of cladinose from Erythromycin A . In addition, modifications of chemically inert carbon substituents and non-activated sites in the scaffold congeners of clarithromycin ketolides have been investigated .


Physical And Chemical Properties Analysis

Erythromycin 2’-Benzyl Carbonate shares similar properties with Erythromycin. Erythromycin has very low solubility in water and is unstable under acidic conditions, which can limit its efficacy and bioavailability .

作用机制

Erythromycin, the parent compound of Erythromycin 2’-Benzyl Carbonate, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, resulting in blockage of transpeptidation .

未来方向

The future of Erythromycin and its derivatives lies in overcoming its limitations, such as low solubility and instability under acidic conditions. Various formulations, including nanoparticles, have emerged to address these issues . Additionally, modern synthetic organic chemistry has evolved to address the challenges of synthesizing these antibiotics with new, improved strategies and methods .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin 2'-Benzyl Carbonate involves the protection of the 2'-hydroxyl group of Erythromycin followed by the reaction with Benzyl Carbonate to form the desired compound.", "Starting Materials": [ "Erythromycin", "Benzyl Carbonate", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Erythromycin is dissolved in chloroform and treated with DCC and DMAP to activate the carboxylic acid group.", "Benzyl Carbonate is dissolved in methanol and added dropwise to the activated Erythromycin solution.", "The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete consumption of Erythromycin.", "The reaction mixture is then filtered to remove the dicyclohexylurea byproduct.", "The filtrate is concentrated under reduced pressure and the residue is dissolved in diethyl ether.", "The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The resulting crude product is purified by column chromatography to yield Erythromycin 2'-Benzyl Carbonate as a white solid." ] }

CAS 编号

121057-79-2

分子式

C₄₅H₇₃NO₁₅

分子量

868.06

同义词

2’-(Benzyl Carbonate) Erythromycin;  Benzyl ((3R,4S)-4-(Dimethylamino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-di

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。